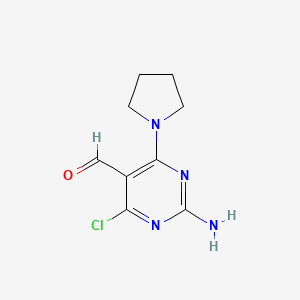

![molecular formula C18H15F3N4O2 B2672395 3-氰基-N-(2-(4-(三氟甲基)-7,8-二氢-5H-噻吡并[4,3-d]嘧啶-2-基)乙基)苯甲酰胺 CAS No. 2034256-53-4](/img/structure/B2672395.png)

3-氰基-N-(2-(4-(三氟甲基)-7,8-二氢-5H-噻吡并[4,3-d]嘧啶-2-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

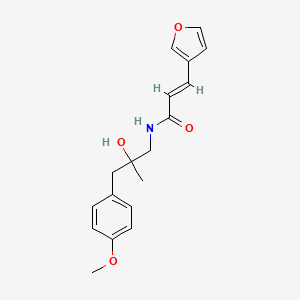

The compound is a complex organic molecule with several functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), a pyrano[4,3-d]pyrimidin-2-yl group, and a benzamide group. These groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of the pyrano[4,3-d]pyrimidin-2-yl group suggests that the molecule may have a heterocyclic ring system, which could influence its chemical reactivity and interactions with biological targets .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the cyano group is a strong electron-withdrawing group, which could make the molecule susceptible to nucleophilic attack . The trifluoromethyl group could enhance the molecule’s lipophilicity, potentially influencing its solubility and transport properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could enhance the molecule’s lipophilicity, potentially influencing its solubility and transport properties . The cyano group could influence the molecule’s polarity and reactivity .科学研究应用

转移性黑色素瘤的闪烁显像检测和治疗

苯甲酰胺,如碘-123-(S)-IBZM,已被用于黑色素瘤转移的闪烁显像检测。这种应用利用了黑色素细胞的外胚层起源以及某些组织中黑色素的存在,作为苯甲酰胺示踪剂在黑色素瘤成像中实验性应用的理论基础。研究表明,放射性标记的苯甲酰胺可以成为检测黑色素瘤的有希望的示踪剂,表明它们在医学诊断和治疗应用中的潜力(Maffioli 等人,1994)。

放射性核素治疗

据报道,苯甲酰胺衍生物,特别是像 131I-BA52 这样的黑色素结合苯甲酰胺,在转移性恶性黑色素瘤的全身放射性核素治疗中具有相当大的潜力。这种新方法表明了苯甲酰胺在靶向癌症治疗中的作用,研究表明在肿瘤组织中具有特异性摄取和长期保留,并且在患者中观察到抗肿瘤作用(Mier 等人,2014)。

环境和健康监测

对环境中接触化学物质(如一类杀虫剂拟除虫菊酯)的研究涉及对生物样品中代谢物的分析。虽然与所讨论的特定化合物没有直接关系,但这一研究领域与了解化学物质暴露对环境和健康的影响有关。例如,对儿童尿液中拟除虫菊酯代谢物的研究提供了对暴露水平和潜在健康影响的见解,表明监测和评估环境化学物质在人群中的存在的重要性(Ueyama 等人,2022)。

作用机制

The mechanism of action would depend on the specific biological target of the compound. Based on its structural features, it could potentially interact with a variety of biological targets. For example, pyrimidine derivatives are often associated with nucleotide synthesis and therefore could potentially interact with enzymes involved in DNA replication .

安全和危害

未来方向

The future research directions for this compound could involve further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and biological activity. It could also be interesting to explore its potential applications in fields such as medicinal chemistry, materials science, or agrochemicals .

属性

IUPAC Name |

3-cyano-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O2/c19-18(20,21)16-13-10-27-7-5-14(13)24-15(25-16)4-6-23-17(26)12-3-1-2-11(8-12)9-22/h1-3,8H,4-7,10H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHTZQFDPGCNFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

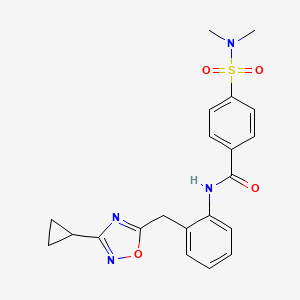

![7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2672313.png)

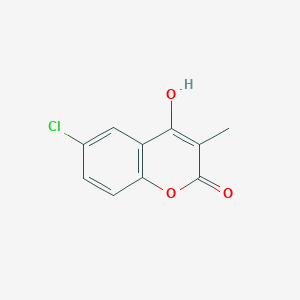

![3-Cyclopropyl-1-{1-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2672314.png)

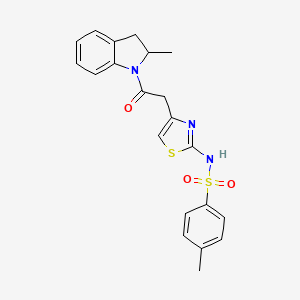

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2672317.png)

![11-(2-difluoromethanesulfonylbenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2672318.png)

![1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane](/img/structure/B2672320.png)

![2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol](/img/structure/B2672322.png)

![4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine](/img/structure/B2672331.png)

![N-(4-ethoxyphenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2672334.png)